3-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid
Overview
Description
3-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H24ClNO6 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(4-chlorophenoxy)-2-methylpropyl](tetrahydro-2-furanylmethyl)amine oxalate is 373.1292152 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption and Environmental Remediation
Sorption of Phenoxy Herbicides to Soil :
- Research reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds. This insight can be relevant when considering the environmental fate and remediation strategies of structurally similar compounds like 3-(4-chlorophenoxy)-2-methylpropylamine oxalate in contaminated soils or water bodies (Werner, Garratt, & Pigott, 2012).
Toxicology and Environmental Impact
Toxic Effects of Chlorophenols in Fish :
- Chlorophenols, related to the chlorophenoxy group in the compound of interest, have been shown to induce oxidative stress, disrupt immune and endocrine functions, and potentially foster cancer-prone environments in aquatic organisms. Understanding these mechanisms is crucial for assessing the environmental and ecological risks of related compounds (Ge et al., 2017).
Energy Storage Materials
Transition Metal Oxalates as Energy Storage Materials :
- Transition metal oxalates have garnered interest as energy storage materials, highlighting the potential of oxalate compounds in sustainable energy solutions. This suggests that 3-(4-chlorophenoxy)-2-methylpropylamine oxalate could be explored for similar applications, leveraging the oxalate group's properties (Yeoh, Armer, & Lowe, 2018).
Advanced Oxidation Processes for Degradation
Degradation of Nitrogen-Containing Hazardous Compounds :
- Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which is relevant for the degradation and treatment of compounds like 3-(4-chlorophenoxy)-2-methylpropylamine oxalate in environmental settings (Bhat & Gogate, 2021).
Properties
IUPAC Name |
3-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-12(9-17-10-15-3-2-8-18-15)11-19-14-6-4-13(16)5-7-14;3-1(4)2(5)6/h4-7,12,15,17H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXSEDMNSRJIFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)COC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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